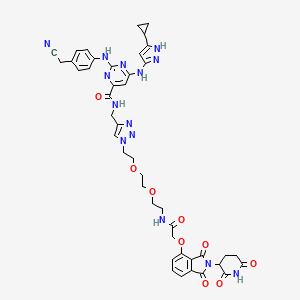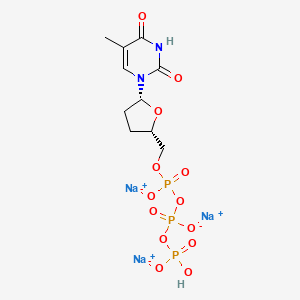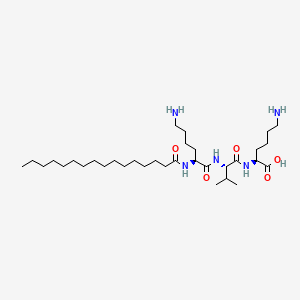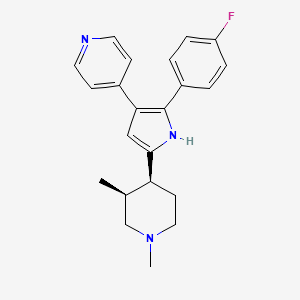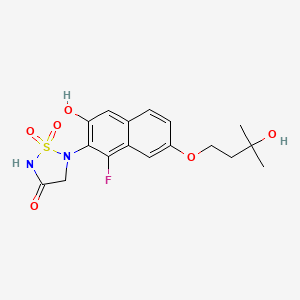
Ptpn2/1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ptpn2/1-IN-2 is a compound that targets protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. These enzymes are involved in the regulation of various signaling pathways, including those related to cytokine signaling in immune cells. The inhibition of these enzymes has been shown to have significant implications in cancer immunotherapy and other inflammatory diseases .
Preparation Methods
The synthesis of Ptpn2/1-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups that enhance its activity and selectivity. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pressure control. Industrial production methods may include large-scale synthesis using automated reactors and purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Ptpn2/1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the core structure .
Scientific Research Applications
Ptpn2/1-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of protein tyrosine phosphatases and their role in various signaling pathways. In biology and medicine, it has been investigated for its potential in cancer immunotherapy, where it enhances the sensitivity of tumor cells to immune checkpoint inhibitors. Additionally, it has applications in studying autoimmune and chronic inflammatory diseases, as it plays a role in regulating immune cell function and cytokine signaling .
Mechanism of Action
The mechanism of action of Ptpn2/1-IN-2 involves the inhibition of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. By inhibiting these enzymes, this compound prevents the dephosphorylation of key signaling molecules, leading to enhanced signaling through pathways such as the JAK/STAT pathway. This results in increased cytokine production, enhanced immune cell activation, and improved antigen presentation, which collectively contribute to its antitumor effects .
Comparison with Similar Compounds
Ptpn2/1-IN-2 is unique in its dual targeting of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. Similar compounds include ABBV-CLS-484 and ABBV-CLS-579, which also target these enzymes but may have different selectivity and potency profiles. Other related compounds include small-molecule inhibitors of protein tyrosine phosphatase non-receptor type 1 and protein tyrosine phosphatase non-receptor type 2, which have been shown to enhance T cell anti-tumor immunity and sensitize resistant tumors to immunotherapy .
Properties
Molecular Formula |
C17H19FN2O6S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
5-[1-fluoro-3-hydroxy-7-(3-hydroxy-3-methylbutoxy)naphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C17H19FN2O6S/c1-17(2,23)5-6-26-11-4-3-10-7-13(21)16(15(18)12(10)8-11)20-9-14(22)19-27(20,24)25/h3-4,7-8,21,23H,5-6,9H2,1-2H3,(H,19,22) |
InChI Key |
KJYRSQLWJMEJNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCOC1=CC2=C(C(=C(C=C2C=C1)O)N3CC(=O)NS3(=O)=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)
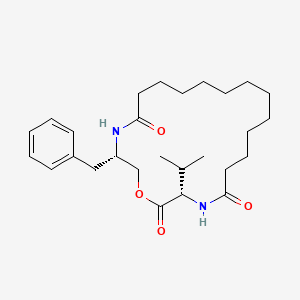
![(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one](/img/structure/B12384520.png)
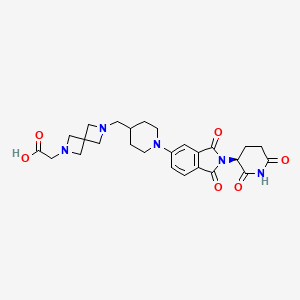
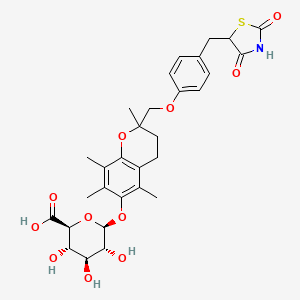
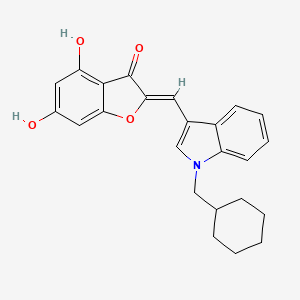
![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
